molecular formula C8H7F2NO B11810652 (3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine

Katalognummer: B11810652
Molekulargewicht: 171.14 g/mol
InChI-Schlüssel: GEGMSPAFIBENDA-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of fluorine atoms at the 5 and 7 positions and an amine group at the 3 position of the dihydrobenzofuran ring makes this compound unique

Vorbereitungsmethoden

The synthesis of (3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, starting from a fluorinated phenol derivative, the compound can be synthesized via a series of steps including halogenation, amination, and cyclization. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Analyse Chemischer Reaktionen

(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.

Wirkmechanismus

The mechanism of action of (3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

(3S)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine can be compared with other similar compounds, such as:

    5,7-Difluoro-2,3-dihydro-1-benzofuran: Lacks the amine group at the 3 position.

    5,7-Difluoro-1-benzofuran: Lacks the dihydro and amine groups.

    2,3-Dihydro-1-benzofuran-3-amine: Lacks the fluorine atoms at the 5 and 7 positions. The presence of both fluorine atoms and the amine group in this compound makes it unique and potentially more versatile in its applications.

Eigenschaften

Molekularformel

C8H7F2NO

Molekulargewicht

171.14 g/mol

IUPAC-Name

(3S)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7F2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1

InChI-Schlüssel

GEGMSPAFIBENDA-SSDOTTSWSA-N

Isomerische SMILES

C1[C@H](C2=C(O1)C(=CC(=C2)F)F)N

Kanonische SMILES

C1C(C2=C(O1)C(=CC(=C2)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.